molecular formula C10H12O4 B185382 4-(2-Methoxyethoxy)benzoic acid CAS No. 27890-92-2

4-(2-Methoxyethoxy)benzoic acid

Cat. No.: B185382
CAS No.: 27890-92-2
M. Wt: 196.2 g/mol
InChI Key: YBICPDGCVIUHNA-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+2-MethoxyethanolCatalyst4-(2-Methoxyethoxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{2-Methoxyethanol} \xrightarrow{\text{Catalyst}} \text{this compound} 4-Hydroxybenzoic acid+2-MethoxyethanolCatalyst​4-(2-Methoxyethoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while esterification produces esters of this compound .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Biological Activity

4-(2-Methoxyethoxy)benzoic acid is an organic compound with potential biological activities that have garnered attention in scientific research. This article explores its chemical properties, biological effects, and relevant studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H12O4C_{10}H_{12}O_4. It features a benzoic acid backbone with a methoxyethoxy substituent, which enhances its solubility and reactivity. The presence of the methoxyethoxy group allows for increased interaction with biological molecules, making it a candidate for various applications in medicinal chemistry and biology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the function of proteins and enzymes. Additionally, the methoxyethoxy group enhances solubility, facilitating better bioavailability and interaction with cellular components.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity against various pathogens. This property positions it as a potential candidate for developing antimicrobial agents .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases. Its structural characteristics may contribute to modulating inflammatory pathways .
  • Cytotoxicity and Cell Growth Inhibition : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated low cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryPotential to reduce inflammatory responses
CytotoxicityLow cytotoxicity in cancer cell lines

Case Study: In Silico Evaluation

A study conducted on benzoic acid derivatives demonstrated that certain compounds could enhance the activity of protein degradation systems in human cells. Specifically, compounds structurally related to this compound were noted for their ability to activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest potential applications in developing anti-aging agents by modulating protein homeostasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methoxyethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions starting from 4-hydroxybenzoic acid. Key steps include alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethoxy group. Temperature control (60–80°C) and solvent polarity are critical for regioselectivity. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity. Competing side reactions, such as over-alkylation, can be mitigated by stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
  • NMR : ¹H NMR identifies methoxyethoxy protons (δ 3.3–4.2 ppm) and aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR resolves the carbonyl carbon (~170 ppm) and ether-linked carbons.
  • UV-Vis : Used to study electronic transitions in conjugated systems (λmax ~270 nm for benzoic acid derivatives) .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or WinGX provides precise bond lengths and angles. For example, the methoxyethoxy side chain’s conformation (e.g., gauche vs anti) can be unambiguously determined. Discrepancies between experimental and computational models (e.g., DFT) often arise from crystal packing effects, which require refinement using programs like ORTEP-3 .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the reactivity of this compound in biological systems?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron localization function (ELF) to predict reactive sites. Molecular docking (AutoDock Vina) assesses interactions with enzymes like tyrosinase, where the methoxyethoxy group may hinder substrate binding via steric effects. MD simulations evaluate stability in aqueous vs lipid membranes .

Q. How can contradictory data from enzyme inhibition assays be systematically addressed?

  • Answer : Contradictions may arise from assay conditions (pH, temperature) or competing inhibition mechanisms. For example, benzoic acid derivatives can exhibit competitive inhibition with catechol (Ki ~10 µM) but non-competitive behavior under high oxygen tension. Dose-response curves and Lineweaver-Burk plots are essential to distinguish inhibition types. Cross-validation with isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What methodologies improve the resolution of overlapping signals in NMR spectra for derivatives of this compound?

  • Answer : Advanced techniques include:

  • COSY/NOESY : Resolves coupling between adjacent protons in the methoxyethoxy chain.
  • HSQC : Correlates ¹H and ¹³C shifts for crowded aromatic regions.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange at low temperatures (−40°C) .

Q. How does the methoxyethoxy substituent influence photostability and degradation pathways under UV exposure?

  • Answer : Accelerated photodegradation studies (e.g., 254 nm UV light) coupled with LC-MS identify primary degradation products, such as demethylated or hydroxylated derivatives. The ether linkage increases susceptibility to radical-mediated cleavage compared to alkyl chains. Quantum yield calculations (ϕ) quantify photoreactivity, guiding the design of UV-stable analogs .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Answer : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or lysine salts) enhance aqueous solubility. LogP values (~1.5–2.0) predict moderate lipophilicity, requiring nanoformulation (liposomes) for improved bioavailability. Phase-solubility diagrams with cyclodextrins (e.g., β-CD) assess inclusion complex efficacy .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation2-Methoxyethyl bromide, K₂CO₃, DMF, 70°C65–7592%
Acid hydrolysisHCl (6M), reflux>9098%

Table 2 : Comparative Inhibition Constants (Ki) for Tyrosinase

DerivativeKi (µM)Inhibition Type
This compound12.3 ± 1.2Competitive
4-Hydroxybenzoic acid8.7 ± 0.9Mixed

Properties

IUPAC Name

4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBICPDGCVIUHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424534
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27890-92-2
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

Commercially available 4-hydroxy benzoic acid (10.0 g, 72.4 mmol) and 2-chloroethylmethylether (13.7 g, 144 mmol) wer added to a stirred, room temperature solution of KOH (8.12 g, 144 mmol) in ethanol (90 mL) water (10 mL) and the resulting yellow solution was heated at reflux for 20 hours. The reaction mixture was cooled to room temperature and concentrated to provide a light yellow powder. The reaction mixtur was diluted with water (100 mL) and addtional KOH (5 g, 89 mmol) was added and the reaction mixture was heated at reflux for two hours. The reaction mixture was cooled to 0° C., and neutralized with 2M HCl (100 mL). The precipitate was filtered and the off white powder (15.5 g) was chromatographed (silica gel, elutent 95:5/methylene chloride: methanol) to provide the title compound as a white powder (8.73 g, 54%): 1HNMR (CDCl3) δ3.37 (s, 3H), 3.69 (t, J=5 Hz, 2H), 4.16 (t, J=5 Hz, 2H), 6.97 (d, J=9 Hz, 2H), 7.86 (d, J=9 Hz, 2H), 12.52 (s, 1); MS (ESI): [M−H]− at m/z 196.
Quantity
10 g
Type
reactant
Reaction Step One
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13.7 g
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reactant
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Quantity
8.12 g
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reactant
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90 mL
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solvent
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100 mL
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5 g
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reactant
Reaction Step Three
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Quantity
100 mL
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solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

4.3 g (64.95 mmol) of potassium hydroxide are added to a solution of 6.1 g (29 mmol) of methyl 4-(2-methoxyethoxy)benzoate in 100 mL of EtOH. The solution is heated up to reflux for one hour and poured onto icy water and acidified with a 25% HCl solution. The mixture is filtered off and washed 2 times with 100 mL of water. The solid is suspended in 100 ml of acetonitrile for 1 hour and the precipitate is filtered off and dried under pressure to yield 3.9 g (70%) of pure 4-(2-methoxyethoxy)benzoic acid as a white powder.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
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reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Hydroxybenzoic acid (3.00 g, 2.17×10−2 mol) was dissolved in a mixture of ethanol (15 cm3) and potassium hydroxide (3.22 g, 5.64×10−2 mol) in water (5 cm3). The solution was then heated gently and stirred before 1-bromo-2-methoxyethane (3.32 g, 2.39×10−2mol) and potassium iodide (0.01 g, 6.02×10−5 mol) was added slowly. The resulting reaction mixture was then refluxed (15 hrs) and the solvent evaporated and the resulting solid residue dissolved in water (50 cm3). The solution was washed with ether and then made strongly acidic with hydrochloric acid. The resulting precipitate was isolated and recrystallised from ethanol. Yield 1.36 g (32%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Two

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